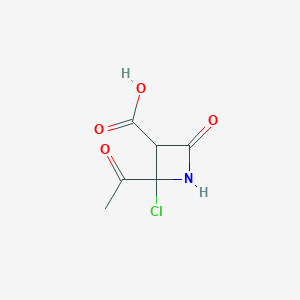
2-Acetyl-2-chloro-4-oxoazetidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-2-chloro-4-oxoazetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-chloro-4-oxoazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the treatment of α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids to yield γ-amino-α-chlorobutyric acid, followed by elimination of hydrogen chloride and cyclization by treatment with barium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is carefully controlled to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions
2-Acetyl-2-chloro-4-oxoazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed to yield corresponding carboxylic acids and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or amines.
科学的研究の応用
2-Acetyl-2-chloro-4-oxoazetidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of bioactive molecules, including antibiotics and antiviral agents.
Materials Science: Azetidine derivatives are explored for their use in the development of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Acetyl-2-chloro-4-oxoazetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in medicinal chemistry, it may inhibit bacterial enzymes, thereby exhibiting antibacterial properties. The exact pathways and molecular targets vary based on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
3-Benzyl-4-oxoazetidine-2-carboxylic acid: A compound with a benzyl group attached to the azetidine ring, offering different chemical properties and applications.
Uniqueness
2-Acetyl-2-chloro-4-oxoazetidine-3-carboxylic acid is unique due to its specific combination of functional groups, which impart distinct reactivity and potential applications. The presence of both acetyl and chloro groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
特性
CAS番号 |
89403-83-8 |
|---|---|
分子式 |
C6H6ClNO4 |
分子量 |
191.57 g/mol |
IUPAC名 |
2-acetyl-2-chloro-4-oxoazetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H6ClNO4/c1-2(9)6(7)3(5(11)12)4(10)8-6/h3H,1H3,(H,8,10)(H,11,12) |
InChIキー |
BDRGUTVHEOZYQK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(C(C(=O)N1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



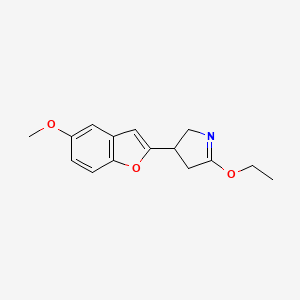
![2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane](/img/structure/B14391482.png)
![3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate](/img/structure/B14391488.png)
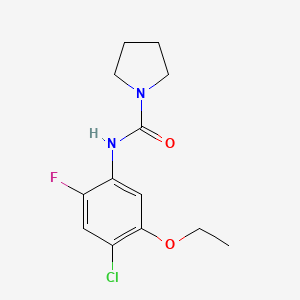
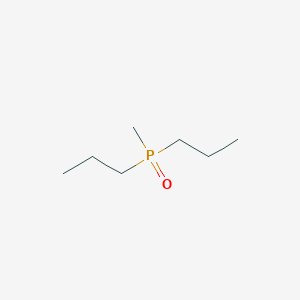
![Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane](/img/structure/B14391501.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B14391508.png)
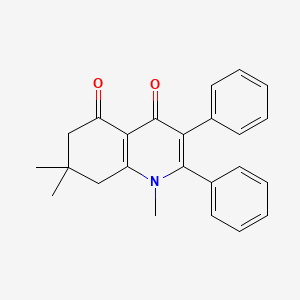
![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)


![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)
![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)
